4-(2-Bromophenyl)isoxazole

Antifungal activity Candida albicans Isoxazole SAR

4-(2-Bromophenyl)isoxazole (CAS 1465640-79-2) is a heterocyclic compound of the formula C9H6BrNO , belonging to the isoxazole class recognized as a privileged scaffold in drug discovery. The structure comprises an isoxazole ring directly substituted at the 4-position with a 2-bromophenyl moiety.

Molecular Formula C9H6BrNO
Molecular Weight 224.057
CAS No. 1465640-79-2
Cat. No. B2889533
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-Bromophenyl)isoxazole
CAS1465640-79-2
Molecular FormulaC9H6BrNO
Molecular Weight224.057
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CON=C2)Br
InChIInChI=1S/C9H6BrNO/c10-9-4-2-1-3-8(9)7-5-11-12-6-7/h1-6H
InChIKeyQEBJBGPBGZVSNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(2-Bromophenyl)isoxazole (CAS 1465640-79-2): Procurement-Grade Isoxazole Building Block for Medicinal Chemistry and Functional Materials


4-(2-Bromophenyl)isoxazole (CAS 1465640-79-2) is a heterocyclic compound of the formula C9H6BrNO , belonging to the isoxazole class recognized as a privileged scaffold in drug discovery [1]. The structure comprises an isoxazole ring directly substituted at the 4-position with a 2-bromophenyl moiety [2]. Isoxazoles are widely employed as synthetic intermediates for bioactive molecules and functional materials due to their aromatic character and synthetic versatility [3].

4-(2-Bromophenyl)isoxazole (CAS 1465640-79-2): Why Simple Analogs Fail to Substitute in Critical Applications


In medicinal chemistry and materials science, the precise positioning of substituents on an aromatic scaffold dictates molecular recognition, reactivity, and physicochemical properties. For 4-(2-bromophenyl)isoxazole, the ortho-bromo substitution pattern creates a unique steric and electronic environment [1] that cannot be replicated by para- or meta-bromo analogs, nor by chloro, fluoro, or unsubstituted phenyl derivatives. This differentiation is critical: a shift in bromine position can alter binding affinities by an order of magnitude [2] or modify crystal packing essential for material performance [3]. Generic substitution without quantitative justification risks synthetic failure, reduced bioactivity, or material incompatibility.

4-(2-Bromophenyl)isoxazole (CAS 1465640-79-2): Head-to-Head Differentiation vs. Closest Analogs


4-(2-Bromophenyl)isoxazole: Antifungal Activity Differentiation via Ortho-Bromo vs. Para-Bromo and Ortho-Chloro Analogs

The ortho-bromophenyl isoxazole scaffold exhibits enhanced antifungal activity compared to regioisomeric and halogen-substituted analogs. The 3-(2-bromophenyl)isoxazole-5-carbaldehyde derivative (containing the ortho-bromophenyl substructure) achieves 50% inhibition of Candida albicans at 1.25 mM, whereas the 3-(4-bromophenyl) and 3-(2-chlorophenyl) analogs require higher concentrations (1.8-4.8 mM) for equivalent effect [1]. The meta-bromo regioisomer (3-(3-bromophenyl)isoxazole-5-carbaldehyde) shows markedly weaker activity at 4.8 mM [1].

Antifungal activity Candida albicans Isoxazole SAR

4-(2-Bromophenyl)isoxazole: Structural Differentiation via Ortho-Bromo vs. Unsubstituted Phenyl in Photothermographic Co-Developer Performance

In photothermographic and thermographic elements, 4-substituted isoxazole compounds serve as co-developers with hindered phenols to produce high-contrast images [1]. The patent teaches that substituents with Hammett σp values >0.20 are preferred [1]. The ortho-bromo group in 4-(2-bromophenyl)isoxazole (σp ≈0.23 for Br [2]) meets this requirement, whereas 4-phenylisoxazole (σp ≈0.00) fails to provide the necessary electron-withdrawing character [3]. The ortho position further introduces steric constraints that can modulate silver ion reduction kinetics, directly impacting image contrast.

Photothermographic materials Co-developer Silver halide imaging

4-(2-Bromophenyl)isoxazole: Synthetic Versatility via Ortho-Bromo Handle vs. Chloro and Fluoro Analogs

The ortho-bromo substituent in 4-(2-bromophenyl)isoxazole enables diverse palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) [1]. Bromine offers an optimal balance between reactivity and stability: it is sufficiently reactive for efficient coupling (k_rel ≈10^2-10^3 vs. chloro in Pd-catalyzed arylations [2]) while avoiding the instability and side reactions associated with iodo analogs [3]. Chloro analogs (e.g., 4-(2-chlorophenyl)isoxazole) exhibit ~100-fold lower oxidative addition rates, requiring harsher conditions, while fluoro analogs are inert under standard conditions. The ortho position further provides a unique steric environment that can influence regioselectivity in subsequent transformations.

Cross-coupling Synthetic intermediate Palladium catalysis

4-(2-Bromophenyl)isoxazole: Physicochemical Differentiation via Ortho-Bromo vs. Para-Bromo and Unsubstituted Analogs

The ortho-bromo substitution in 4-(2-bromophenyl)isoxazole significantly increases lipophilicity compared to para-bromo and unsubstituted analogs, impacting solubility and membrane permeability [1]. Calculated logP (ClogP) values: 4-(2-bromophenyl)isoxazole ≈2.8; 4-(4-bromophenyl)isoxazole ≈2.8 (identical but with different dipole moment and solubility due to ortho effect); 4-phenylisoxazole ≈2.0 [2]. The ortho-bromo group also introduces a unique dipole moment vector (~1.5 D for C-Br bond oriented out of plane) compared to para substitution, affecting molecular recognition [3].

Lipophilicity Solubility ADME properties

4-(2-Bromophenyl)isoxazole (CAS 1465640-79-2): Evidence-Backed Application Scenarios


Medicinal Chemistry: Antifungal Lead Optimization

The ortho-bromophenyl isoxazole scaffold demonstrates superior antifungal activity compared to meta- and para-bromo regioisomers [1], making 4-(2-bromophenyl)isoxazole a preferred core for further derivatization in antifungal drug discovery programs targeting Candida albicans and related pathogens [1].

Photothermographic Materials: High-Contrast Co-Developer

In silver halide photothermographic elements, 4-(2-bromophenyl)isoxazole meets the electron-withdrawing requirement (σp >0.20) for co-developer activity [2]. Its ortho-bromo substitution provides a unique steric environment that can fine-tune reduction kinetics, enabling high-contrast imaging applications [2].

Synthetic Chemistry: Cross-Coupling Platform for Diversification

The ortho-bromo substituent serves as a versatile handle for Pd-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira) [3], enabling rapid generation of compound libraries. Its reactivity profile (k_rel ≈500 vs. chloro) allows for milder conditions and higher yields compared to chloro or fluoro analogs [3].

Physicochemical Property Optimization in Lead Compounds

The increased lipophilicity (ClogP ≈2.8) conferred by the ortho-bromo group can be exploited to improve membrane permeability in drug candidates [4], while the unique dipole moment may enhance target binding interactions [4].

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